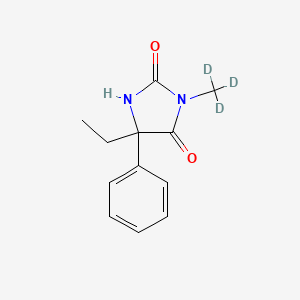
Trazodone-d6 Hydrochlorid
Übersicht
Beschreibung
Trazodone-d6 (hydrochloride) (CRM) is a certified reference material used primarily as an internal standard for the quantification of trazodone by gas chromatography or liquid chromatography-mass spectrometry. Trazodone itself is categorized as a sedative and is used in the treatment of major depressive disorder. The deuterated form, Trazodone-d6, is specifically labeled with deuterium to aid in precise analytical measurements .
Wissenschaftliche Forschungsanwendungen
Trazodon-d6 (Hydrochlorid) wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt:
Chemie: Es dient als interner Standard in der analytischen Chemie zur Quantifizierung von Trazodon.
Biologie: Es wird in Studien zum Metabolismus und zur Pharmakokinetik von Trazodon verwendet.
Medizin: Forschung zu seinen pharmakologischen Wirkungen und möglichen therapeutischen Anwendungen.
Industrie: Wird bei der Entwicklung und Qualitätskontrolle von pharmazeutischen Produkten eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Trazodon-d6 (Hydrochlorid) ähnelt dem von Trazodon. Es wirkt als Serotoninrezeptorantagonist und Wiederaufnahmehemmer und verstärkt die serotonerge Aktivität im zentralen Nervensystem. Diese Wirkung wird als Beitrag zu seinen antidepressiven Wirkungen angesehen. Trazodon interagiert mit verschiedenen Rezeptoren, darunter Histamin-, Serotonin- und adrenerge Rezeptoren, was es von anderen Antidepressiva unterscheidet .
Wirkmechanismus
Target of Action
Trazodone-d6 Hydrochloride, commonly known as Trazodone, is a serotonin uptake inhibitor . Its primary targets include serotonin receptors , histamine receptors , and adrenergic receptors . These receptors play a crucial role in regulating mood, sleep, and various other physiological processes.
Mode of Action
Trazodone acts on its targets in a dose-dependent manner . At low doses, it exhibits hypnotic actions due to the blockade of 5-HT 2A receptors , H1 histamine receptors , and α1 adrenergic receptors . At higher doses, it recruits the blockade of the serotonin transporter (SERT) , turning Trazodone into an antidepressant .
Biochemical Pathways
Trazodone interferes with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) . It also regulates intracellular signaling pathways, activating the AKT pathway while inhibiting extracellular signal-regulated kinase and c-Jun NH2-terminal kinase .
Pharmacokinetics
Trazodone is rapidly absorbed in the gastrointestinal tract after oral administration, with a bioavailability ranging from 63-91% . It reaches steady-state levels after 7 consecutive days of administration, with no accumulation phenomenon observed .
Result of Action
Trazodone’s action results in decreased pro-inflammatory mediator release and modulated trophic and transcription factor mRNA expression . It also increases specific astrocyte-derived neurotrophic factor expression and lactate release . These effects contribute to its antidepressant and hypnotic properties.
Action Environment
Environmental factors such as diet can influence the action of Trazodone. For instance, food may impact absorption in a variable fashion, and may sometimes lead to decreases in the Cmax of Trazodone . Additionally, Trazodone’s effects on sterol biosynthesis could potentially disrupt brain development, especially when used during pregnancy .
Biochemische Analyse
Biochemical Properties
Trazodone-d6 Hydrochloride, like its parent compound Trazodone, interacts with various enzymes, proteins, and biomolecules. It exhibits antiserotonin activity in animal studies . It inhibits serotonin uptake into rat brain synaptosomes and by rat platelets at relatively high concentrations . It also possesses antiserotonin and α-adrenergic blocking effects .
Cellular Effects
Trazodone-d6 Hydrochloride has significant effects on various types of cells and cellular processes. It has been shown to regulate neurotrophic/growth factors, mitogen-activated protein kinases, and lactate release in human primary astrocytes . It also affects the unfolded protein response pathway, restoring protein translation and slowing neurodegenerative progression .
Molecular Mechanism
It is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors . At higher doses, it acts as a serotonin agonist .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trazodone-d6 Hydrochloride change over time. For instance, a 72-hour pre-treatment with Trazodone before an inflammatory insult can completely reverse the anti-proliferative effects induced by the inflammatory agents . The drug also affects astrocyte metabolic support to neurons by counteracting the inflammation-mediated lactate decrease .
Dosage Effects in Animal Models
In animal models, the effects of Trazodone-d6 Hydrochloride vary with different dosages. For instance, in veterinary medicine, Trazodone is generally dosed at 1.7 to 19.5 mg/kg/d on a daily or as-needed basis . The effects of the drug on animals at these dosages have not been fully explored.
Metabolic Pathways
Trazodone-d6 Hydrochloride is involved in various metabolic pathways. For instance, it has been found to interfere with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) .
Transport and Distribution
The transport and distribution of Trazodone-d6 Hydrochloride within cells and tissues have not been fully elucidated. It is known that Trazodone is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration .
Subcellular Localization
It is known that Trazodone acts on various receptors, including certain histamine, serotonin, and adrenergic receptors . This suggests that it may be localized to areas of the cell where these receptors are present.
Vorbereitungsmethoden
Die Synthese von Trazodon-d6 (Hydrochlorid) umfasst mehrere Schritte:
Ausgangsstoffe: Die Synthese beginnt mit N-(3-Chlorphenyl)-N’-(3-Chlorpropyl)-piperazinhydrochlorid und Pyridin-Triazolon.
Reaktionsbedingungen: Diese Ausgangsstoffe werden in Isopropanol gelöst und unter Stickstoffschutz mit Natriumhydroxid umgesetzt. Das Gemisch wird 26 Stunden lang unter Rückfluss erhitzt.
Reinigung: Nach der Reaktion wird das Gemisch abgekühlt, filtriert und das Filtrat mit einer Natriumhydroxidlösung weiter behandelt.
Analyse Chemischer Reaktionen
Trazodon-d6 (Hydrochlorid) durchläuft verschiedene chemische Reaktionen:
Oxidation: Unter bestimmten Bedingungen kann es oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können es in verschiedene reduzierte Formen umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen.
Vergleich Mit ähnlichen Verbindungen
Trazodon-d6 (Hydrochlorid) kann mit anderen ähnlichen Verbindungen verglichen werden:
Triazolam: Ein weiteres Beruhigungsmittel mit höherem Missbrauchspotenzial.
Zolpidem: Ein Beruhigungsmittel mit unterschiedlichen pharmakologischen Eigenschaften.
Einzigartige Aspekte: Trazodon-d6 (Hydrochlorid) ist aufgrund seiner Deuteriummarkierung einzigartig, die eine erhöhte Präzision bei analytischen Messungen bietet
Ähnliche Verbindungen umfassen:
- Triazolam
- Zolpidem
Eigenschaften
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H/i4D2,8D2,10D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDIOKRWWOXMT-BHIQTGFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662212 | |
| Record name | Trazodone-d6 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181578-71-1 | |
| Record name | Trazodone-d6 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




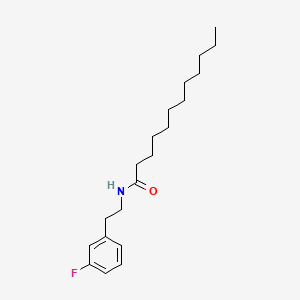
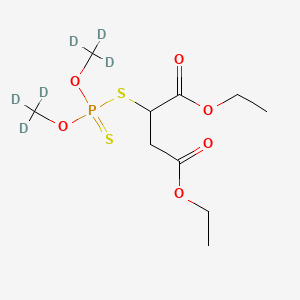

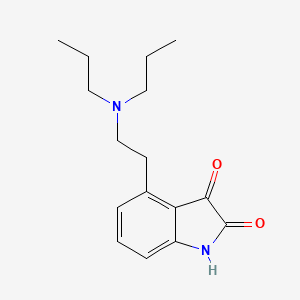

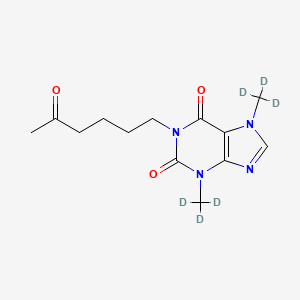
![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)

